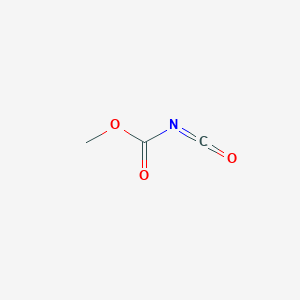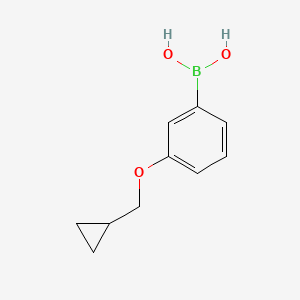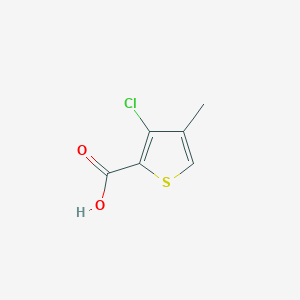
1-Chloro-2-fluoro-3-isocyanatobenzene
Descripción general
Descripción
1-Chloro-2-fluoro-3-isocyanatobenzene is a chemical compound with the empirical formula C7H3ClFNO and a molecular weight of 171.56 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-Chloro-2-fluoro-3-isocyanatobenzene can be represented by the SMILES stringFc1cccc(Cl)c1N=C=O . Physical And Chemical Properties Analysis
1-Chloro-2-fluoro-3-isocyanatobenzene is a solid at room temperature . It has a density of 1.369 g/mL at 25ºC .Aplicaciones Científicas De Investigación
Reactivity and Synthesis Applications
1-Chloro-2-fluoro-3-isocyanatobenzene, by virtue of its isocyanate group, has significant reactivity that can be harnessed in the synthesis of a variety of organic compounds. Isocyanates are known for their ability to react with a wide range of nucleophiles, including alcohols, amines, and water, forming urethanes, ureas, and carbamic acids, respectively. This reactivity underpins its utility in the synthesis of polymers, pharmaceuticals, and agrochemicals.
Analytical and Detection Techniques
In the realm of analytical chemistry, compounds similar to 1-Chloro-2-fluoro-3-isocyanatobenzene are utilized for the spectrophotometric determination of aliphatic isocyanates in air, which is crucial for occupational health monitoring. Walker and Pinches (1979) developed a method where isocyanates are hydrolyzed to corresponding amines, which then react with 1-fluoro-2,4-dinitrobenzene to form colored derivatives measurable at specific wavelengths (Walker & Pinches, 1979).
Role in Material Science and Organometallic Chemistry
1-Chloro-2-fluoro-3-isocyanatobenzene's structural analogs play a role in organometallic chemistry and catalysis. For instance, fluorinated benzenes, due to their weak π-electron donating ability, serve as solvents or ligands in organometallic reactions, impacting reaction mechanisms and product selectivity. Pike et al. (2017) explore the usage of partially fluorinated benzenes in organometallic chemistry, underlining their potential as non-coordinating solvents or ligands in transition-metal-based catalysis (Pike, Crimmin, & Chaplin, 2017).
Safety and Hazards
Mecanismo De Acción
Isocyanates
are highly reactive molecules that are often used in the production of foams, paints, and plastics. They can react with compounds containing alcohol (OH) groups to form polyurethanes, which are used in various industrial applications due to their durability and versatility .
Target of Action
Isocyanates, such as 1-Chloro-2-fluoro-3-isocyanatobenzene, primarily react with compounds that have active hydrogen atoms, such as alcohols and amines .
Mode of Action
The isocyanate group (-N=C=O) in 1-Chloro-2-fluoro-3-isocyanatobenzene can react with an alcohol to form a urethane linkage, or with an amine to form a urea linkage .
Biochemical Pathways
The reaction of isocyanates with alcohols or amines is a key step in the production of polyurethanes. This reaction can be catalyzed by certain metal compounds .
Pharmacokinetics
As a chemical used in industrial processes, the ADME properties of 1-Chloro-2-fluoro-3-isocyanatobenzene would depend on factors such as the route of exposure and the individual’s health status. Generally, isocyanates can be absorbed through the skin or respiratory tract, and can be metabolized and excreted by the body .
Result of Action
The reaction of 1-Chloro-2-fluoro-3-isocyanatobenzene with alcohols or amines results in the formation of polyurethanes, which have a wide range of applications in industries such as construction, automotive, and textiles .
Action Environment
The reactivity and stability of 1-Chloro-2-fluoro-3-isocyanatobenzene can be influenced by environmental factors such as temperature, humidity, and the presence of catalysts .
Propiedades
IUPAC Name |
1-chloro-2-fluoro-3-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMPFFGBFMAFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399225 | |
| Record name | 1-chloro-2-fluoro-3-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69922-25-4 | |
| Record name | 1-chloro-2-fluoro-3-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-fluoro-3-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















